2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound with a complex structure It is characterized by the presence of tert-butyl groups, a cyclohexylamino substituent, and a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted aromatic compounds with various functional groups .
Scientific Research Applications
2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of antioxidants and stabilizers for polymers and other materials.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions and binding to specific receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: This compound shares the tert-butyl groups and phenolic structure but lacks the cyclohexylamino substituent.
2,6-Di-tert-butyl-4-methylphenol:
Uniqueness
2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its combination of tert-butyl groups, cyclohexylamino substituent, and cyclohexa-2,4-dien-1-one core.
Properties
CAS No. |
850566-18-6 |
---|---|
Molecular Formula |
C22H35NO |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[(2-methylcyclohexyl)iminomethyl]phenol |
InChI |
InChI=1S/C22H35NO/c1-15-10-8-9-11-19(15)23-14-16-12-17(21(2,3)4)13-18(20(16)24)22(5,6)7/h12-15,19,24H,8-11H2,1-7H3 |
InChI Key |
NBYTUQPWZJGICE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1N=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.